molecular formula C5H12ClNO2 B13064855 Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride

Cat. No.: B13064855
M. Wt: 153.61 g/mol
InChI Key: KGKOUXFBWHTEOL-SHLRHQAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl and a molecular weight of 153.61 g/mol . This compound is known for its unique structure, which includes an amino group and two hydroxyl groups attached to a cyclopentane ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,2R,3R)-3-amino-1,2-cyclopentanediolhydrochloride is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(1S,2S,3S)-3-aminocyclopentane-1,2-diol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4-,5-;/m0./s1

InChI Key

KGKOUXFBWHTEOL-SHLRHQAISA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@H]1N)O)O.Cl

Canonical SMILES

C1CC(C(C1N)O)O.Cl

Origin of Product

United States

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